molecular formula C10H9ClN2O2 B1409243 Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1803247-42-8

Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1409243
CAS No.: 1803247-42-8
M. Wt: 224.64 g/mol
InChI Key: QGSRRXVXYURIGS-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chloro substituent at the 6-position and an ethyl ester group at the 8-position of the pyridine ring makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335 .

Future Directions

Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . Therefore, the study and development of “Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate” and similar compounds could be a promising area for future research.

Mechanism of Action

    Pharmacokinetics (ADME)

      Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is likely absorbed after oral administration. It may distribute to tissues, including lung tissue (relevant for TB treatment). Metabolism details are not available, but hepatic metabolism is expected. Elimination occurs primarily via urine and feces. Good microsomal stability suggests favorable bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by cyclization with a suitable reagent to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dechlorinated derivatives.

    Hydrolysis: Formation of 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid.

Comparison with Similar Compounds

Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

    Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a bromo substituent instead of chloro.

    Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate: Contains an iodo substituent, which may confer different reactivity and biological properties.

    Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Features a trifluoromethyl group, which can influence the compound’s lipophilicity and metabolic stability.

Uniqueness: The presence of the chloro substituent at the 6-position and the ethyl ester group at the 8-position makes this compound unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7(11)6-13-4-3-12-9(8)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSRRXVXYURIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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